H-Ala-ala-tyr-OH

Peptide purity HPLC quantification Reproducibility

H-Ala-Ala-Tyr-OH is a synthetic tripeptide consisting of two L-alanine residues followed by L-tyrosine, with molecular formula C15H21N3O5 and molecular weight 323.34 g/mol. The compound serves as a precisely controlled biochemical tool rather than a bioactive lead — its C-terminal tyrosine enables spectrophotometric detection, while the N-terminal free amine permits direct conjugation or chain extension.

Molecular Formula C15H21N3O5
Molecular Weight 323.34 g/mol
CAS No. 67131-52-6
Cat. No. B3278107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-ala-tyr-OH
CAS67131-52-6
Molecular FormulaC15H21N3O5
Molecular Weight323.34 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
InChIInChI=1S/C15H21N3O5/c1-8(16)13(20)17-9(2)14(21)18-12(15(22)23)7-10-3-5-11(19)6-4-10/h3-6,8-9,12,19H,7,16H2,1-2H3,(H,17,20)(H,18,21)(H,22,23)/t8-,9-,12-/m0/s1
InChIKeyUGLPMYSCWHTZQU-AUTRQRHGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Ala-Ala-Tyr-OH (CAS 67131-52-6): A Defined Tripeptide for Reproducible Biochemical Assays and Peptide Synthesis


H-Ala-Ala-Tyr-OH is a synthetic tripeptide consisting of two L-alanine residues followed by L-tyrosine, with molecular formula C15H21N3O5 and molecular weight 323.34 g/mol [1]. The compound serves as a precisely controlled biochemical tool rather than a bioactive lead — its C-terminal tyrosine enables spectrophotometric detection, while the N-terminal free amine permits direct conjugation or chain extension . In procurement, it is positioned as a >98% HPLC-pure research intermediate for mutant peptide synthesis, enzyme-substrate studies, and mass spectrometry calibration standards .

Substitution Risks for H-Ala-Ala-Tyr-OH: Why Sequence, Purity, and Free N-Terminus Are Non-Interchangeable


Simple alternatives such as dipeptide Ala-Tyr (CAS 3061-88-9) or free amino acid mixtures fail to replicate the performance of H-Ala-Ala-Tyr-OH for three irreducible reasons. First, the Ala-Ala-Tyr sequence is the minimal recognition motif required for certain endopeptidase cleavage assays — removing one alanine residue abolishes enzyme activity entirely [1]. Second, acetylated or Boc-protected analogs (e.g., Ac-Ala-Ala-Tyr-OH, CAS 75795-03-8) lack the free N-terminal amine essential for solid-phase peptide synthesis coupling reactions [2]. Third, solutions that blend free alanine and tyrosine exhibit unpredictable pH-dependent precipitation and variable tyrosinase oxidation rates, whereas the tripeptide's unified molecular structure maintains consistent solubility and reactivity across experimental replicates . These differences directly impact reproducibility in any application requiring defined peptide bond cleavage kinetics.

H-Ala-Ala-Tyr-OH Quantitative Evidence: Differentiated Purity, Solubility, and Storage Metrics vs. Closest Analogs


HPLC Purity ≥98% vs. Crude Dipeptide and Free Amino Acid Reagents

H-Ala-Ala-Tyr-OH is reliably supplied at ≥98% HPLC purity as confirmed by orthogonal analytical release including HPLC, MS, and NMR . In contrast, the closest dipeptide replacement, L-Ala-L-Tyr (CAS 3061-88-9), is routinely supplied at 97–98% purity with fewer orthogonal characterization data points available . The tripeptide's standardised purity threshold of ≥98% reduces baseline noise in LC-MS/MS quantitation workflows and minimizes lot-to-lot variability in enzyme kinetic assays compared to lower-purity dipeptide alternatives that may contain 2–3% uncharacterized peptide-related impurities.

Peptide purity HPLC quantification Reproducibility

Acetate Salt DMSO Solubility: Measured 5 mM Formulation Window

The acetate salt of H-Ala-Ala-Tyr-OH (derived from CAS 67131-52-6 free base) achieves a verified solubility of 5 mM in neat DMSO with sonication . This measured solubility provides a practical lower-bound formulation window for cell-based or in vitro assays. By comparison, the dipeptide L-Ala-L-Tyr is reported as 'freely soluble' in water with an estimated solubility >150 g/L , yet this high aqueous solubility does not translate to reproducible DMSO-based stock preparation protocols commonly required for hydrophobic assay environments. The tripeptide's documented solubility specification eliminates the guesswork that frequently accompanies dipeptide stock preparation, accelerating experimental setup time.

Solubility DMSO Stock solution preparation

Powder Storage Stability: -20°C for 3 Years vs. Shorter Dipeptide Shelf Life

H-Ala-Ala-Tyr-OH powder is validated for storage at -20°C with a shelf life of 3 years under desiccated conditions . The acetate salt formulation further specifies -80°C storage for reconstituted solutions with a 1-year stability window . In contrast, the dipeptide L-Ala-L-Tyr is typically assigned a standard -20°C storage recommendation without a published long-term stability study, requiring users to assume conservatively shorter retest intervals . This documented longevity reduces procurement frequency for laboratories running multi-year projects and lowers the risk of material degradation during extended study periods.

Stability Shelf life Lyophilized storage

Optimal Use Cases for H-Ala-Ala-Tyr-OH: Where Documented Purity and Stability Drive Experimental Success


Enzyme Cleavage Kinetics: Sequence-Specific NEP Substrate

H-Ala-Ala-Tyr-OH forms the core recognition sequence for neutral endopeptidase (NEP, EC 3.4.24.11), which specifically cleaves the Ala-Tyr bond [1]. The compound's ≥98% purity ensures that measured initial cleavage rates are attributable to enzymatic activity rather than impurity-catalyzed hydrolysis. Researchers studying NEP inhibition or angiotensin-converting enzyme (ACE) metabolite formation can use this tripeptide as a standardized substrate, confident that batch-to-batch variability will not obscure kinetic parameter determination.

Solid-Phase Peptide Synthesis Intermediate

The free N-terminal amine of H-Ala-Ala-Tyr-OH permits direct Fmoc or Boc coupling during stepwise solid-phase peptide synthesis (SPPS) . This contrasts with acetyl-protected variants such as Ac-Ala-Ala-Tyr-OH, which require a separate deprotection step before chain extension. Procurement of the unprotected tripeptide eliminates one synthetic step, reducing overall synthesis time by approximately 2–4 hours per peptide construct and lowering cumulative reagent consumption.

LC-MS/MS Quantitative Reference Standard

H-Ala-Ala-Tyr-OH's molecular weight of 323.34 Da, well-defined fragmentation pattern under CID, and >98% purity make it suitable as a calibration standard in targeted proteomics workflows [2]. When quantifying peptide recovery rates or instrument sensitivity, the compound's documented solubility in DMSO (5 mM stock) enables precise serial dilution without the precipitation artifacts that plague less-characterized dipeptide alternatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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